molecular formula C17H18ClNO2 B4935472 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide

Cat. No. B4935472
M. Wt: 303.8 g/mol
InChI Key: VTUQTZAAIQANEA-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide, also known as CHEB, is a chemical compound that has been widely used in scientific research due to its unique properties. CHEB is a benzamide derivative that has a chloro group and an ethoxyphenyl group attached to the benzene ring. This compound has been found to have a wide range of applications in different fields of science, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. The binding of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide to the sigma-1 receptor has been found to result in the activation of various signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has also been found to inhibit the activity of the ERK pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the cellular processes that are regulated by this receptor. 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide. One direction is to further investigate its potential therapeutic applications for cancer, neurodegenerative disorders, and psychiatric disorders. Another direction is to study the structure-activity relationship of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide and its derivatives to identify compounds with improved potency and selectivity for the sigma-1 receptor. Additionally, the development of new methods for the synthesis of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide and its derivatives can also be a future direction for research.

Synthesis Methods

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-ethoxyphenylethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide. The synthesis of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been used in various scientific research studies due to its unique properties. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This receptor has been linked to various diseases such as cancer, neurodegenerative disorders, and psychiatric disorders. 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to have potential therapeutic applications for these diseases.

properties

IUPAC Name

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-3-21-14-10-8-13(9-11-14)12(2)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUQTZAAIQANEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide

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